molecular formula C6H12N4 B8036802 1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole

1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole

Cat. No.: B8036802
M. Wt: 140.19 g/mol
InChI Key: PGBJNAMUNXZCQR-UHFFFAOYSA-N
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Description

1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-2-hydrazinyl-4-methylimidazole with suitable reagents to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4-methyl-1H-imidazole: Another imidazole derivative with similar chemical properties.

    1-ethyl-2-hydrazinyl-4-phenyl-1H-imidazole: A structurally related compound with different substituents.

Uniqueness

1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydrazinyl group, in particular, may contribute to its potential biological activities and reactivity .

Properties

IUPAC Name

(1-ethyl-4-methylimidazol-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10-4-5(2)8-6(10)9-7/h4H,3,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBJNAMUNXZCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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